N-benzyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-10-12-20(13-11-19)28(25,26)23-14-6-5-9-18(23)15-21(24)22-16-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZFNSVMCWGTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation via Cyclization
The piperidine core is synthesized through a cyclization reaction. A common precursor, such as 4-piperidone, undergoes nucleophilic substitution or reductive amination to form the six-membered ring. For example, reacting 4-piperidone with benzylamine in the presence of a reducing agent like sodium cyanoborohydride yields N-benzylpiperidine. This intermediate is critical for subsequent functionalization.
Key Reaction Conditions:
- Solvent: Methanol or ethanol.
- Temperature: Room temperature to 60°C.
- Catalyst: Sodium cyanoborohydride (for reductive amination).
Sulfonylation with 4-Methoxybenzenesulfonyl Chloride
The piperidine ring is sulfonylated using 4-methoxybenzenesulfonyl chloride. This step introduces the sulfonyl group, which enhances the compound’s solubility and binding affinity. The reaction is typically conducted in a basic aqueous environment to neutralize the hydrochloric acid byproduct.
Reaction Protocol:
- Dissolve N-benzylpiperidine in dichloromethane.
- Add 4-methoxybenzenesulfonyl chloride dropwise under nitrogen atmosphere.
- Introduce triethylamine to maintain a pH of 8–9.
- Stir at room temperature for 12–24 hours.
Workup:
- Extract the product with ethyl acetate.
- Wash with brine and dry over anhydrous sodium sulfate.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Acetamide Formation through Acylation
The final step involves acylation of the sulfonylated piperidine with benzyl chloroacetate. This is followed by hydrolysis under acidic or basic conditions to yield the acetamide derivative.
Acylation Conditions:
- Reagent: Benzyl chloroacetate (1.2 equivalents).
- Base: Potassium carbonate or sodium hydride.
- Solvent: Tetrahydrofuran or dimethylformamide.
- Temperature: 0°C to room temperature.
Hydrolysis:
- Acidic Hydrolysis: Use hydrochloric acid (6M) at 80°C for 2 hours.
- Basic Hydrolysis: Use sodium hydroxide (2M) at 60°C for 1 hour.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes yield optimization and cost efficiency. Key advancements include:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Batch reactors | Continuous flow reactors |
| Purification | Column chromatography | Recrystallization or distillation |
| Catalyst Recovery | Not typically recovered | Recycled via filtration |
| Yield Optimization | 50–70% | 85–95% |
Continuous flow reactors reduce reaction times and improve heat transfer, while recrystallization from ethanol-water mixtures enhances purity.
Comparative Analysis of Synthetic Routes
Two primary routes dominate the literature:
Route A (Sequential Functionalization):
- Piperidine formation → sulfonylation → acylation.
- Advantages: High purity at each stage.
- Disadvantages: Longer synthesis time (5–7 days).
Route B (Convergent Synthesis):
- Synthesize sulfonylated piperidine independently.
- Couple with pre-formed benzyl acetamide fragment.
- Advantages: Faster (2–3 days).
- Disadvantages: Lower yield due to coupling inefficiencies.
Route A is preferred for small-scale research, whereas Route B is advantageous in industrial settings.
Reaction Optimization and Yield Enhancement Strategies
Solvent Selection
Catalytic Additives
- Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide): Enhance interfacial reactions in biphasic systems.
- Lewis Acids (e.g., Zinc Chloride): Accelerate acylation steps by activating electrophiles.
Temperature Control
- Low Temperatures (0–5°C): Minimize side reactions during sulfonylation.
- Elevated Temperatures (80–100°C): Required for hydrolysis but risk decomposition.
Purification and Characterization Methods
Purification Techniques
- Recrystallization: Preferred for industrial-scale; ethanol/water (3:1) yields 90% purity.
- Chromatography: Essential for laboratory-scale; silica gel with hexane/ethyl acetate (4:1).
Characterization Data
- Melting Point: 148–150°C.
- Spectroscopic Data:
- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O).
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 3.85 (s, 3H, OCH₃), 3.12–2.98 (m, 2H, piperidine).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Various alkylating agents can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of N-benzyl-2-(1-((4-hydroxyphenyl)sulfonyl)piperidin-2-yl)acetamide.
Reduction: Formation of N-benzyl-2-(1-((4-methoxyphenyl)thio)piperidin-2-yl)acetamide.
Substitution: Formation of various N-alkyl or N-aryl derivatives.
Scientific Research Applications
N-benzyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders.
Pharmacology: It can be studied for its potential effects on various biological pathways and receptors.
Chemical Biology: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The methoxyphenylsulfonyl group may play a role in binding to the target site, while the piperidine ring may influence the overall conformation and activity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with modifications in the piperidine, tetrahydroisoquinoline, or aryl sulfonyl groups, focusing on synthetic routes, structural features, and biological implications.
Table 1: Structural and Functional Comparison of N-Benzyl Acetamide Derivatives
Key Findings:
Core Structure Impact: Tetrahydroisoquinoline-based analogs (–8) exhibit strong orexin-1 receptor antagonism, with substituents at the 6- and 7-positions critically influencing solubility and blood-brain barrier permeability. For example, 34d (methanesulfonamido) may offer better solubility than 34b (benzylamino) due to polar sulfonamide groups . Indole-based analogs () prioritize anti-inflammatory activity, where electron-withdrawing groups (e.g., 4-chlorobenzoyl in 3h) enhance potency .
Substituent Effects: Alkoxy vs. Sulfonyl Groups: Alkoxy chains (e.g., phenoxybutoxy in 24) improve orexin receptor selectivity, while sulfonyl groups (as in the target compound) may enhance binding affinity through hydrogen bonding . Aromatic Modifications: 4-Methoxybenzenesulfonyl groups (hypothetical in the target compound) could mimic the 3,4-dimethoxyphenylmethyl substituents in 20–24, which are pivotal for receptor interaction .
Synthetic Accessibility: Piperidine and tetrahydroisoquinoline derivatives are typically synthesized via Pictet-Spengler reactions () or nucleophilic substitutions (), with yields ranging from 9% (61) to 94% (25g) .
Pharmacokinetic Considerations :
- Compounds with trifluoroethoxy (17b ) or cyclopropyl groups (15 ) demonstrate improved metabolic stability and oral bioavailability, suggesting that the target compound’s 4-methoxybenzenesulfonyl group may similarly resist enzymatic degradation .
Biological Activity
N-benzyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activities, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a methoxybenzenesulfonyl moiety. The molecular formula is with a molecular weight of approximately 378.56 g/mol. The compound's structure is pivotal for its biological activity, influencing its interaction with various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on structurally related compounds demonstrated inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with similar piperidine structures have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that N-benzyl derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. Similar compounds have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. For example, related sulfonamide derivatives have shown promising IC50 values against COX-2, indicating their potential use in treating inflammatory diseases .
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Piperidine Ring : This can be achieved through nucleophilic substitution reactions.
- Sulfonation : The introduction of the methoxybenzenesulfonyl group is performed via sulfonation reactions.
- Final Coupling : The final product is obtained by coupling the piperidine derivative with the benzoyl acetamide under basic conditions.
The biological activity of this compound is attributed to its ability to interact with specific receptors or enzymes involved in cellular signaling pathways, leading to altered gene expression and subsequent biological effects.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
- Anticonvulsant Activity : A study evaluated the anticonvulsant potential of N-benzyl derivatives, revealing favorable ED50 values comparable to established anticonvulsants like phenobarbital .
- Analgesic Properties : Research on structurally similar compounds indicated significant analgesic effects in animal models of pain, suggesting that N-benzyl derivatives may also provide pain relief through modulation of inflammatory mediators .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds demonstrated good oral bioavailability and favorable clearance rates in animal models, supporting their potential for therapeutic use .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| N-benzylpiperazine | Structure | Anticancer | 5 µM |
| N-(benzene sulfonyl) acetamide | Structure | Anti-inflammatory | 0.011 µM (COX-2) |
| N-benzyl-2-acetamido propionamide | Structure | Anticonvulsant | 30 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
